
1,1,3,3-Tetramethoxycyclobutane
説明
1,1,3,3-Tetramethoxycyclobutane is a chemical compound with the molecular formula C8H16O4 . It has an average mass of 176.210 Da and a monoisotopic mass of 176.104858 Da . It is also known as 1,3-Cyclobutanedione bis(dimethyl acetal) .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetramethoxycyclobutane consists of 8 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The structure is characterized by four freely rotating bonds .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethoxycyclobutane has a density of 1.0±0.1 g/cm3 . It has a boiling point of 178.0±40.0 °C at 760 mmHg . The vapour pressure is 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.7±3.0 kJ/mol . The flash point is 60.5±34.2 °C . The index of refraction is 1.436 . The molar refractivity is 44.0±0.4 cm3 . The polar surface area is 37 Å2 . The polarizability is 17.5±0.5 10-24 cm3 . The surface tension is 30.2±5.0 dyne/cm . The molar volume is 168.4±5.0 cm3 .科学的研究の応用
Photoelectron Spectra and Calculations
1,1,3,3-Tetramethoxycyclobutane and its isomers have been studied using photoelectron spectroscopy (PES) and semi-empirical calculations. These studies provide insights into the electronic structures and ionization potentials of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields of scientific research (Stunnenberg, Cerfontain, & Terpstra, 2010).
Photochemistry
Research on the photochemistry of compounds structurally similar to 1,1,3,3-Tetramethoxycyclobutane has led to the development of synthesis methods for complex organic compounds. For example, irradiation studies have been conducted to understand the formation of dimeric structures and their implications in synthetic chemistry (Kinder & Margaretha, 2000).
Gas-Phase Chemical Reactions
In the study of gas-phase reactions, 1,1,3,3-Tetramethoxycyclobutane-related compounds have been analyzed using techniques like vacuum ultraviolet laser single-photon ionization coupled with time-of-flight mass spectrometry. This research is fundamental in understanding the decomposition and reaction mechanisms of these compounds, which is valuable in chemical vapor deposition processes (Tong & Shi, 2009).
Molecular Structure and Inversion Potential
Studies on molecular structures and inversion potentials of compounds similar to 1,1,3,3-Tetramethoxycyclobutane, using techniques like electron diffraction, shed light on their geometrical parameters and dynamic behaviors. This information is vital in material science and the development of new materials with specific properties (Novikov, Tarasenko, Samdal, & Vilkov, 2000).
Novel Polymer Synthesis
The synthesis and characterization of novel polymers involving 1,1,3,3-Tetramethoxycyclobutane derivatives have been explored. These studies focus on developing materials with unique properties like high transparency and adjustable surface energies, crucial for applications in fields like liquid crystal display technology (Lee, Kim, Ha, Oh, & Yi, 2007).
Safety And Hazards
1,1,3,3-Tetramethoxycyclobutane is classified as a flammable liquid (Category 3) . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is recommended to use personal protective equipment and wear chemical impermeable gloves when handling this substance . In case of fire, appropriate extinguishing media should be used .
特性
IUPAC Name |
1,1,3,3-tetramethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-8(6-7,11-3)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVULSQIDDDMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404267 | |
| Record name | 1,1,3,3-Tetramethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethoxycyclobutane | |
CAS RN |
152897-19-3 | |
| Record name | 1,1,3,3-Tetramethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethoxycyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



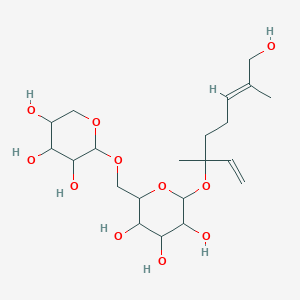
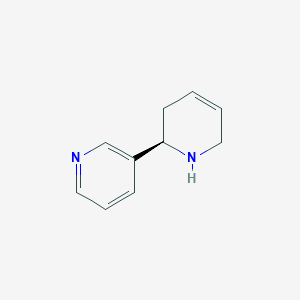
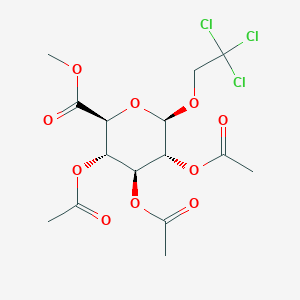
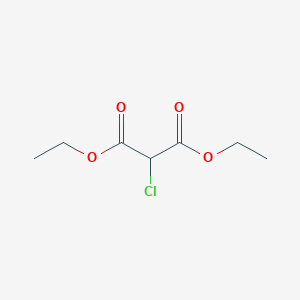
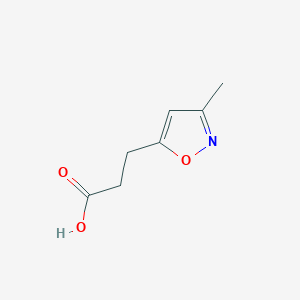
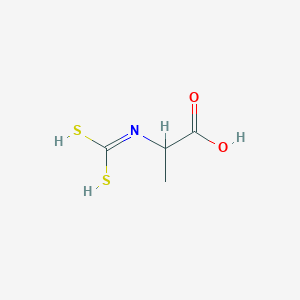
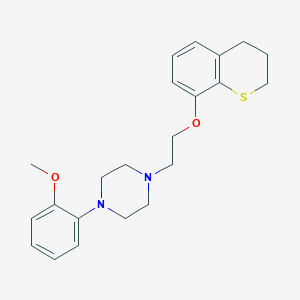
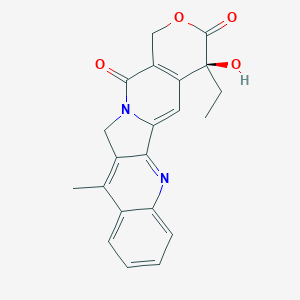
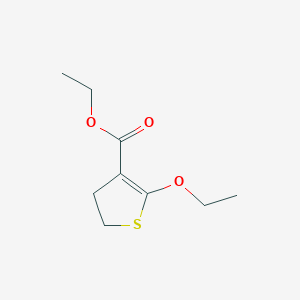
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
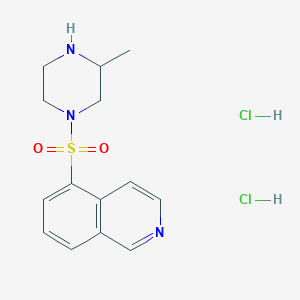
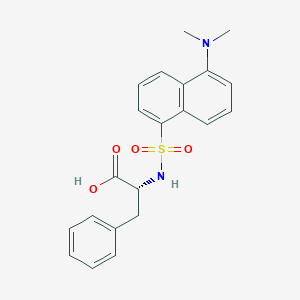
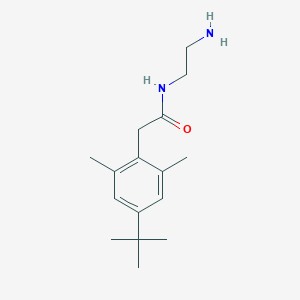
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)